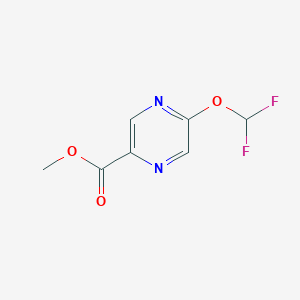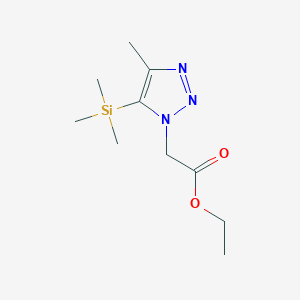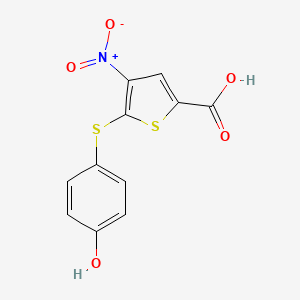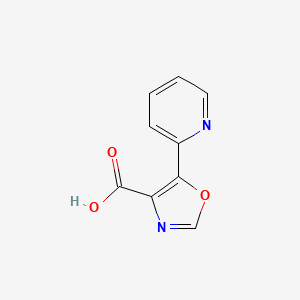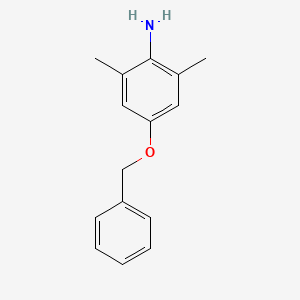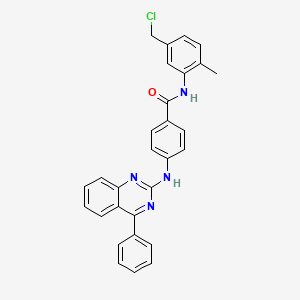
5-phenylsulfanyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenylsulfanyl-2H-tetrazole: is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. The phenylthio group attached to the tetrazole ring introduces unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylsulfanyl-2H-tetrazole typically involves the reaction of phenylthiol with sodium azide and carbon disulfide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-phenylsulfanyl-2H-tetrazole can undergo oxidation reactions, where the phenylthio group is converted to a sulfoxide or sulfone group.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: 5-phenylsulfanyl-2H-tetrazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-phenylsulfanyl-2H-tetrazole involves its interaction with specific molecular targets in biological systems. The phenylthio group can form strong interactions with proteins and enzymes, modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit key enzymes involved in disease processes.
Comparison with Similar Compounds
5-(Phenylthio)-1H-benzimidazole: Similar in structure but with a benzimidazole ring instead of a tetrazole ring.
5-(Phenylthio)-1H-pyrazole: Contains a pyrazole ring, offering different chemical properties.
5-(Phenylthio)-1H-imidazole: Features an imidazole ring, which affects its reactivity and applications.
Uniqueness: 5-phenylsulfanyl-2H-tetrazole stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H6N4S |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
5-phenylsulfanyl-2H-tetrazole |
InChI |
InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |
InChI Key |
HMJGQFMTANUIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


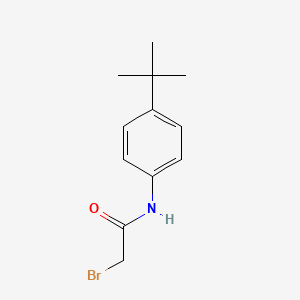
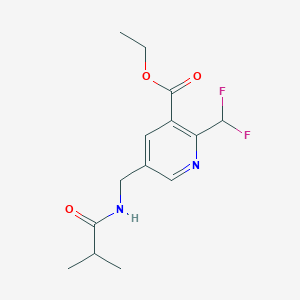
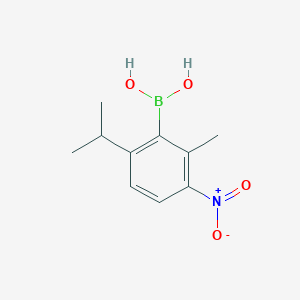
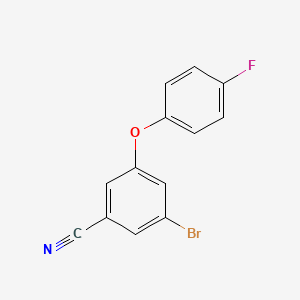
![4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine](/img/structure/B8514617.png)
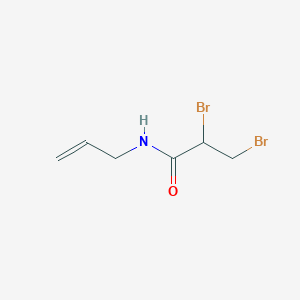
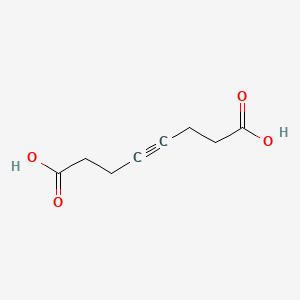
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-chlorocyclopent-2-en-1-one](/img/structure/B8514640.png)
